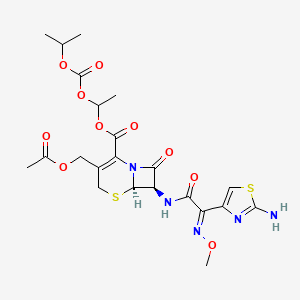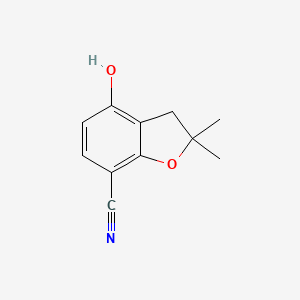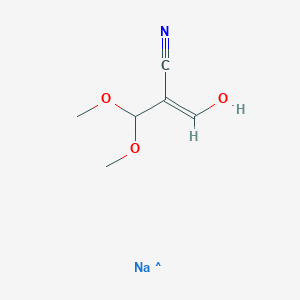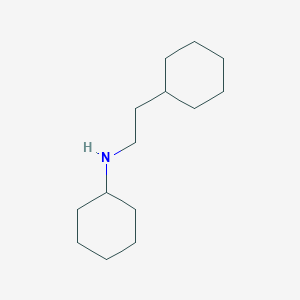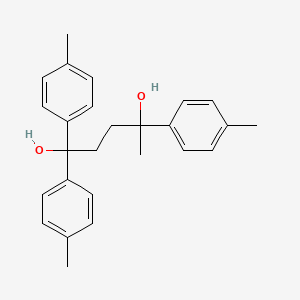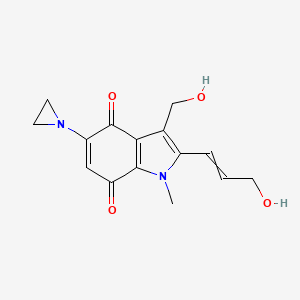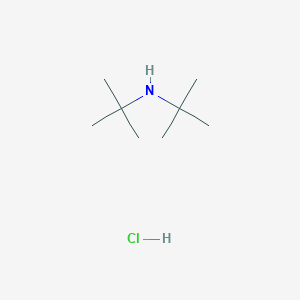
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine is a compound that combines two distinct chemical structures: 2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes, and is known for its role in winemaking. The pyridine derivative is a heterocyclic aromatic organic compound with a nitrogen atom in the ring, often used in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid typically involves the fermentation of plant materials or chemical synthesis from maleic anhydride. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product .
For the synthesis of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine, a common method involves the cyclization of appropriate precursors under acidic or basic conditions. This process may include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid often involves the extraction from by-products of the wine industry, such as grape marc. The process includes purification steps like crystallization and filtration to obtain the pure acid .
The industrial production of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine may involve large-scale chemical synthesis using batch reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and control of temperature, pressure, and pH .
化学反応の分析
Types of Reactions
2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the nitrogen atom in the pyridine ring. Reagents like halogens and alkylating agents are commonly used .
Major Products
The major products formed from the oxidation of 2,3-dihydroxybutanedioic acid include oxalic acid and carbon dioxide. Reduction reactions may yield dihydroxybutanoic acid . Substitution reactions of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine can produce various substituted pyridines, depending on the reagents used .
科学的研究の応用
2,3-dihydroxybutanedioic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a chiral resolving agent in chromatography and as a standard in analytical chemistry . In biology, it is used to study metabolic pathways and enzyme activities .
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine has applications in medicinal chemistry, where it is used as a building block for the synthesis of pharmaceuticals. It is also used in agrochemical research to develop new pesticides and herbicides .
作用機序
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its role as a chelating agent, binding to metal ions and facilitating their removal or utilization in biological systems . It also acts as a proton donor in various biochemical reactions .
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyridine ring allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Tartaric Acid: Similar to 2,3-dihydroxybutanedioic acid, tartaric acid is also a naturally occurring organic acid with similar chemical properties.
Uniqueness
The uniqueness of 2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine lies in its combination of two distinct chemical functionalities. This dual nature allows it to participate in a broader range of chemical reactions and applications compared to its individual components .
特性
分子式 |
C32H42N4O18 |
|---|---|
分子量 |
770.7 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine |
InChI |
InChI=1S/2C10H12N2.3C4H6O6/c2*1-2-7-12-10(5-1)9-4-3-6-11-8-9;3*5-1(3(7)8)2(6)4(9)10/h2*1-4,6,8,10,12H,5,7H2;3*1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
LYOLASNKLJZGNN-UHFFFAOYSA-N |
正規SMILES |
C1C=CCNC1C2=CN=CC=C2.C1C=CCNC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
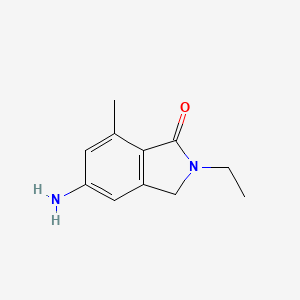
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
